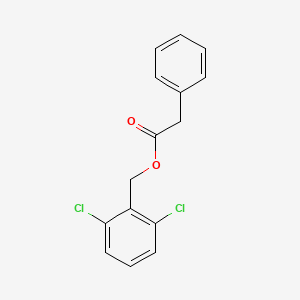
2,6-dichlorobenzyl phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dichlorobenzyl phenylacetate (DCPA) is a synthetic compound that belongs to the class of phenylacetic acid derivatives. It is widely used in the field of scientific research due to its unique properties. DCPA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In
Mécanisme D'action
The mechanism of action of 2,6-dichlorobenzyl phenylacetate is not fully understood. However, it is believed to work by inhibiting the synthesis of certain enzymes that are essential for the growth and survival of microorganisms. 2,6-dichlorobenzyl phenylacetate has also been shown to disrupt the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects
2,6-dichlorobenzyl phenylacetate has been shown to have various biochemical and physiological effects. In animals, 2,6-dichlorobenzyl phenylacetate has been shown to have a low toxicity profile, with no significant adverse effects observed at doses up to 1000 mg/kg. However, long-term exposure to 2,6-dichlorobenzyl phenylacetate may cause liver and kidney damage.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-dichlorobenzyl phenylacetate has several advantages for lab experiments. It is easy to synthesize and purify, and it has a wide range of potential applications in various fields. However, 2,6-dichlorobenzyl phenylacetate has some limitations for lab experiments. It is relatively expensive compared to other compounds, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for the study of 2,6-dichlorobenzyl phenylacetate. In medicine, 2,6-dichlorobenzyl phenylacetate could be further studied for its potential use in cancer treatment. In agriculture, 2,6-dichlorobenzyl phenylacetate could be further studied for its potential use as a plant growth regulator. In environmental science, 2,6-dichlorobenzyl phenylacetate could be further studied for its potential use as a biocide. Additionally, the mechanism of action of 2,6-dichlorobenzyl phenylacetate could be further studied to better understand its potential applications in various fields.
Méthodes De Synthèse
2,6-dichlorobenzyl phenylacetate can be synthesized through a multistep process involving the reaction of 2,6-dichlorobenzyl chloride with phenylacetic acid in the presence of a base. The resulting product is then purified using various techniques such as recrystallization and column chromatography. The yield of 2,6-dichlorobenzyl phenylacetate can be improved by optimizing the reaction conditions and purification methods.
Applications De Recherche Scientifique
2,6-dichlorobenzyl phenylacetate has been widely used in scientific research for its potential applications in various fields. In medicine, 2,6-dichlorobenzyl phenylacetate has been studied for its antibacterial, antifungal, and antiviral properties. It has been shown to be effective against a wide range of microorganisms, including gram-positive and gram-negative bacteria, fungi, and viruses. 2,6-dichlorobenzyl phenylacetate has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
In agriculture, 2,6-dichlorobenzyl phenylacetate has been studied for its potential use as a herbicide. It has been shown to be effective against a wide range of weeds, including annual and perennial grasses and broadleaf weeds. 2,6-dichlorobenzyl phenylacetate has also been studied for its potential use as a plant growth regulator, as it has been shown to promote the growth and development of certain crops.
In environmental science, 2,6-dichlorobenzyl phenylacetate has been studied for its potential use as a biocide. It has been shown to be effective against a wide range of microorganisms that are responsible for environmental pollution, such as bacteria, fungi, and algae.
Propriétés
IUPAC Name |
(2,6-dichlorophenyl)methyl 2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O2/c16-13-7-4-8-14(17)12(13)10-19-15(18)9-11-5-2-1-3-6-11/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKUYWFDWGXZNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OCC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5830561.png)

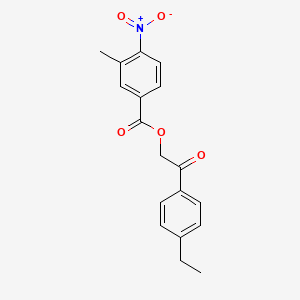
![1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5830573.png)
![methyl 4-methyl-3-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B5830590.png)

![N-{4-[(isobutylamino)carbonyl]phenyl}-2-nitrobenzamide](/img/structure/B5830599.png)
![N-[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5830611.png)
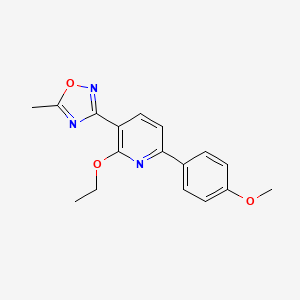
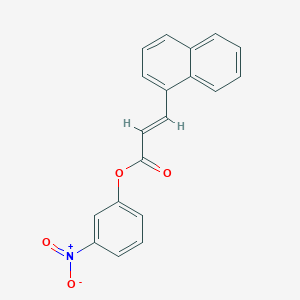
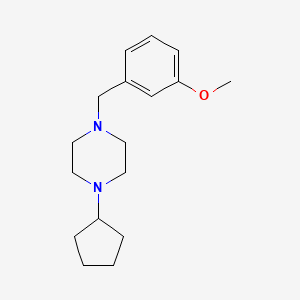
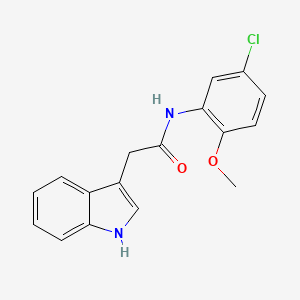
![1-[4-(4-{[6-bromo-2-(4-methylphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B5830644.png)
![2-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide](/img/structure/B5830656.png)